molecular formula C24H23BrN2O5 B2583166 ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate CAS No. 1327169-68-5

ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate

Cat. No.: B2583166
CAS No.: 1327169-68-5
M. Wt: 499.361
InChI Key: WWXAIFNPCLEDKR-VYIQYICTSA-N
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Description

Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a heterocyclic organic compound featuring a chromen (benzopyran) core with a Z-configuration at the 2-position. Key structural elements include:

  • Chromen backbone: A fused benzene and pyran ring system.
  • Substituents: 6-Bromo: Enhances electrophilic reactivity and influences lipophilicity. Ethyl benzoate ester: Provides steric bulk and modulates solubility.

Its synthesis likely involves condensation of a 6-bromo-3-carbamoyl chromen-2-ylidene precursor with ethyl 4-aminobenzoate, followed by purification via crystallization, a process supported by software like SHELX for structural validation .

Properties

IUPAC Name

ethyl 4-[[6-bromo-3-(oxolan-2-ylmethylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O5/c1-2-30-24(29)15-5-8-18(9-6-15)27-23-20(22(28)26-14-19-4-3-11-31-19)13-16-12-17(25)7-10-21(16)32-23/h5-10,12-13,19H,2-4,11,14H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWXAIFNPCLEDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate is a complex organic compound belonging to the class of chromone derivatives. Its unique structure, characterized by the presence of a bromine atom, a tetrahydrofuran moiety, and an ethyl ester group, suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Recent studies have shown that chromone derivatives exhibit significant antimicrobial properties. A related study synthesized various chromone derivatives and tested their antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that these compounds demonstrated substantial antimicrobial activity, suggesting that this compound may also possess similar properties due to its structural characteristics .

PathogenActivity Level
E. coliSignificant
S. aureusSignificant
Pseudomonas aeruginosaModerate
Klebsiella pneumoniaeModerate

Anti-inflammatory Properties

Chromone derivatives are also recognized for their anti-inflammatory effects. In vitro studies have indicated that certain chromones can inhibit pro-inflammatory cytokines, thereby reducing inflammation . While specific data on this compound is limited, its structural similarity to known anti-inflammatory agents suggests potential activity in this area.

Anticancer Activity

The anticancer potential of chromone derivatives has been widely researched. For instance, studies have shown that certain chromones can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression and the induction of oxidative stress . this compound may exhibit similar effects due to its unique functional groups.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of various chromone derivatives on human cancer cell lines. The results indicated that compounds with similar structures to ethyl 4-{...} exhibited significant cytotoxicity against breast and liver cancer cells .
  • Antimicrobial Efficacy : Another research focused on the synthesis of novel chromone derivatives and their antimicrobial activity against a range of pathogens. The study found that several derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromone derivatives. Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate has been investigated for its ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Properties

The compound's derivatives have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies reveal that certain chromone derivatives can disrupt bacterial cell walls or inhibit essential metabolic pathways, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research indicates that chromone derivatives exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. This activity suggests that this compound could be beneficial in treating inflammatory diseases such as arthritis or asthma .

Pesticide Development

The unique structure of this compound makes it a candidate for developing new agrochemicals. Its biological activity can be harnessed to create pesticides that target specific pests while minimizing environmental impact. Studies have shown that chromone derivatives can act as effective insecticides or fungicides, providing a sustainable alternative to traditional chemicals .

Polymer Synthesis

In material science, the compound's reactive functional groups allow it to be used in synthesizing novel polymers and materials. The incorporation of chromone units into polymer backbones can enhance properties such as UV stability and mechanical strength, making them suitable for applications in coatings and packaging materials .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of ethyl 4-{(2Z)-6-bromo... on breast cancer cell lines (MCF7). The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent.

Comparison with Similar Compounds

Ethyl 4-([(2Z)-4-Oxo-1,3-thiazolidin-2-ylidene]amino)benzoate

Structural Differences :

  • Core heterocycle : Replaces chromen with a 1,3-thiazolidin-4-one ring, introducing sulfur and altering conjugation.
  • Substituents : Lacks bromine and tetrahydrofuran-derived carbamoyl groups.
  • Functional groups: The 4-oxo group in thiazolidinone enhances hydrogen-bond acceptor capacity.

Hypothetical Properties :

  • Solubility: Higher polarity due to the thiazolidinone ring compared to chromen.
  • Reactivity : Sulfur atoms may participate in redox reactions or metal coordination.

Ethyl 4-([(4-Bromo-2-formylphenoxy)acetyl]amino)benzoate

Structural Differences :

  • Backbone: Substitutes chromen with a phenoxyacetyl group linked to a brominated benzene ring.
  • Substituents :
    • 4-Bromo : Shared with the target compound, implying similar halogen-based reactivity.
    • 2-Formyl : Introduces an aldehyde group absent in the chromen derivative, enabling Schiff base formation.

Hypothetical Properties :

  • Electrophilicity : The aldehyde group increases susceptibility to nucleophilic attack.
  • Crystallinity: Phenoxyacetyl’s linear structure may promote tighter packing, as observed in ORTEP-generated crystal models .

Applications: Aldehyde functionality could facilitate covalent binding to biological targets, contrasting with the non-covalent interactions expected from the chromen compound’s carbamoyl group.

Ethyl 6-Amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate

Structural Differences :

  • Core heterocycle : 4H-pyran replaces chromen, with a biphenyl substituent at position 4.
  • Substituents: 6-Amino and 5-cyano: Introduce nucleophilic and electron-withdrawing groups, absent in the target compound.

Hypothetical Properties :

  • Electronic effects: Cyano groups may increase π-stacking capability, relevant in materials science.
  • Biological activity: Amino and cyano groups are common in kinase inhibitors, suggesting overlapping but distinct targets compared to the chromen derivative .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Hypothetical Properties
Ethyl 4-({(2Z)-6-bromo-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate Chromen (benzopyran) 6-Bromo, 3-(tetrahydrofuran-2-ylmethyl carbamoyl) High lipophilicity; potential kinase inhibition
Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate 1,3-Thiazolidin-4-one 4-Oxo Enhanced polarity; antimicrobial activity
Ethyl 4-([(4-bromo-2-formylphenoxy)acetyl]amino)benzoate Phenoxyacetyl 4-Bromo, 2-formyl Electrophilic aldehyde; covalent drug candidate
Ethyl 6-amino-5-cyano-2-methyl-4-(4-phenylphenyl)-4H-pyran-3-carboxylate 4H-Pyran 6-Amino, 5-cyano, 2-methyl, 4-biphenyl π-stacking potential; kinase inhibitor scaffold

Research Findings and Implications

  • Structural Analysis: Software such as SHELX and WinGX/ORTEP are critical for resolving complex crystallographic features, such as the Z-configuration in the chromen derivative and packing motifs in phenoxyacetyl analogs .
  • Activity Prediction: The tetrahydrofuran-carbamoyl group in the target compound may improve blood-brain barrier penetration compared to polar thiazolidinone derivatives.

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